molecular formula C8H14N2O B12923301 (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone

(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone

Cat. No.: B12923301
M. Wt: 154.21 g/mol
InChI Key: QTYGXDUXIZLHGI-ZETCQYMHSA-N
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Preparation Methods

The preparation of (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone involves several synthetic routes. One common method includes the reaction of cyclopropylcarbonyl chloride with (S)-3-aminopyrrolidine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Chemical Reactions Analysis

(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.

Scientific Research Applications

(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

[(3S)-3-aminopyrrolidin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C8H14N2O/c9-7-3-4-10(5-7)8(11)6-1-2-6/h6-7H,1-5,9H2/t7-/m0/s1

InChI Key

QTYGXDUXIZLHGI-ZETCQYMHSA-N

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)C2CC2

Canonical SMILES

C1CC1C(=O)N2CCC(C2)N

Origin of Product

United States

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